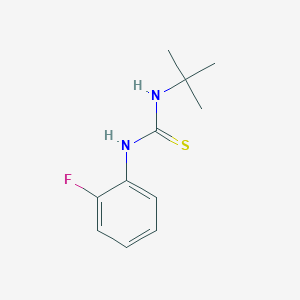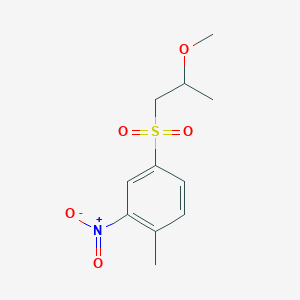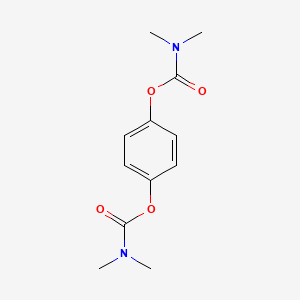
N,N-dimethyl-N'-3-quinolinylsulfamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N-dimethyl-N'-3-quinolinylsulfamide and related compounds involves various methodologies, including the use of N,N-dimethylformamide (DMF) as carbon synthons for creating N-heterocycles such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones. These compounds are synthesized using elemental iodine without metals or peroxides, showcasing DMF's versatility in heterocycle synthesis (Li et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is characterized through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy. Quantum chemical studies, such as DFT (Density Functional Theory), provide insights into molecular geometry, electronic properties, and reactivity descriptors, offering a detailed understanding of their molecular structures (Fatma et al., 2015).
Chemical Reactions and Properties
N,N-Dimethyl-N'-3-quinolinylsulfamide and its derivatives participate in various chemical reactions, contributing to the synthesis of complex heterocyclic compounds. These include reactions catalyzed by sulfamic acid and microwave irradiation for the efficient preparation of chromen-2-ones and reactions promoted by triflic anhydride for the synthesis of polysubstituted quinolin-2(1H)-ones, highlighting their reactivity and application in organic synthesis (Madhav et al., 2008) (Zhang et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangements and intermolecular interactions. For instance, the crystal structure of a related compound, determined by X-ray diffraction, reveals a triclinic space group and highlights the importance of hydrogen bonding in determining its solid-state structure and properties (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to understanding the behavior of N,N-dimethyl-N'-3-quinolinylsulfamide derivatives. Studies focusing on their synthesis, structural analysis, and in silico evaluations provide comprehensive insights into their chemical behavior, showcasing their potential in various organic synthesis applications and the development of novel compounds with desired properties (Patel et al., 2022).
Propiedades
IUPAC Name |
3-(dimethylsulfamoylamino)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)13-10-7-9-5-3-4-6-11(9)12-8-10/h3-8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTIWTOUZZZLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7197871 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-methyl-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4024264.png)


![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4024293.png)
![2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4024310.png)
![2-(4-ethoxyphenyl)-9-(4-pyridinyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4024316.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4024320.png)

![3-oxo-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4024332.png)
![2-{[1-(3,5-difluorophenyl)ethyl]amino}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4024339.png)
![1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4024348.png)

![2-[benzyl(methyl)amino]ethyl 2-methylbenzoate hydrochloride](/img/structure/B4024360.png)
![2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4024362.png)